Bis-Pro-5FU
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Overview
Description
Bis-Pro-5-Fluorouracil is a precursor to 5-Fluorouracil, a widely used antineoplastic antimetabolite. This compound enhances the oral bioavailability and safety profile of 5-Fluorouracil chemotherapy regimens. 5-Fluorouracil is extensively utilized in the research of colorectal and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-Pro-5-Fluorouracil involves the incorporation of 5-Fluorouracil into a prodrug form to enhance its bioavailability. One common method involves the use of palladium-catalyzed reactions to convert the precursor into the active drug . The reaction conditions typically include the use of palladium as a catalyst, along with other reagents such as hydrogen gas and solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of Bis-Pro-5-Fluorouracil involves large-scale synthesis using automated systems like peristaltic pumps to ensure accuracy and efficiency . These systems help in reducing the preparation time and minimizing the risk of musculoskeletal disorders among workers.
Chemical Reactions Analysis
Types of Reactions
Bis-Pro-5-Fluorouracil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its active form.
Substitution: Substitution reactions can modify the functional groups attached to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and solvents like dimethyl sulfoxide . The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes.
Major Products Formed
The major product formed from these reactions is 5-Fluorouracil, which is the active form of the compound used in chemotherapy .
Scientific Research Applications
Bis-Pro-5-Fluorouracil has a wide range of scientific research applications, including:
Chemistry: Used in the study of fluorinated pyrimidines and their chemical properties.
Biology: Investigated for its role in DNA and RNA modifications.
Medicine: Extensively used in cancer research, particularly for colorectal and pancreatic cancers
Industry: Employed in the development of new drug delivery systems and prodrug formulations.
Mechanism of Action
The mechanism of action of Bis-Pro-5-Fluorouracil involves its conversion into 5-Fluorouracil, which then inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of DNA and RNA synthesis, ultimately causing cell death. The compound also incorporates into RNA and DNA, further disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Tegafur: Another prodrug of 5-Fluorouracil, used to enhance its bioavailability.
Capecitabine: A prodrug that is converted into 5-Fluorouracil in the body.
6-Fluorouracil: A fluorinated pyrimidine with minimal biological activity.
Uniqueness
Bis-Pro-5-Fluorouracil is unique in its ability to enhance the oral bioavailability and safety profile of 5-Fluorouracil, making it a valuable compound in chemotherapy regimens . Its use of palladium-catalyzed reactions for activation also sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-fluoro-2,4-bis(prop-2-ynoxy)pyrimidine |
InChI |
InChI=1S/C10H7FN2O2/c1-3-5-14-9-8(11)7-12-10(13-9)15-6-4-2/h1-2,7H,5-6H2 |
InChI Key |
UEJQGOKMPMUMTO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NC(=NC=C1F)OCC#C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.